molecular formula C20H27NO2 B14572934 4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate CAS No. 61596-29-0

4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate

Cat. No.: B14572934
CAS No.: 61596-29-0
M. Wt: 313.4 g/mol
InChI Key: QOEWDBRLQDPPBL-UHFFFAOYSA-N
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Description

4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate is an organic compound with the molecular formula C20H27NO2 It is known for its unique structural features, which include a cyclohexyl group attached to a phenyl ring, a cyano group, and a dimethylpentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate typically involves the esterification of 4-cyclohexylphenol with 4-cyano-2,4-dimethylpentanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: 4-Cyclohexylphenyl 4-carboxy-2,4-dimethylpentanoate.

    Reduction: 4-Cyclohexylphenyl 4-amino-2,4-dimethylpentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid or alcohol moieties that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylphenyl 4-cyano-2,4-dimethylbutanoate: Similar structure but with a shorter carbon chain.

    4-Cyclohexylphenyl 4-cyano-2,4-dimethylhexanoate: Similar structure but with a longer carbon chain.

    4-Cyclohexylphenyl 4-cyano-2,4-dimethylbenzoate: Similar structure but with an aromatic ring instead of an aliphatic chain.

Uniqueness

4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its balance of hydrophobic and hydrophilic regions makes it versatile for various chemical and biological interactions.

Properties

CAS No.

61596-29-0

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(4-cyclohexylphenyl) 4-cyano-2,4-dimethylpentanoate

InChI

InChI=1S/C20H27NO2/c1-15(13-20(2,3)14-21)19(22)23-18-11-9-17(10-12-18)16-7-5-4-6-8-16/h9-12,15-16H,4-8,13H2,1-3H3

InChI Key

QOEWDBRLQDPPBL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C#N)C(=O)OC1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

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